molecular formula C9H10N4O B13098607 N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide

Cat. No.: B13098607
M. Wt: 190.20 g/mol
InChI Key: KOVZBGZIZPMQCO-UHFFFAOYSA-N
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Description

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide typically involves the reaction of 6-methyl-1H-benzo[d][1,2,3]triazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar structural features but lacks the acetamide group.

    6-Methyl-1H-benzotriazole: Similar to the target compound but without the acetamide group.

    N-Phenylbenzotriazole: Contains a phenyl group instead of the acetamide group.

Uniqueness

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide is unique due to the presence of both the methyl and acetamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(6-methyl-2H-benzotriazol-5-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-5-3-8-9(12-13-11-8)4-7(5)10-6(2)14/h3-4H,1-2H3,(H,10,14)(H,11,12,13)

InChI Key

KOVZBGZIZPMQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNN=C2C=C1NC(=O)C

Origin of Product

United States

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